2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
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Overview
Description
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H16F3N.ClH. It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a tool compound in studying the biological activity of trifluoromethylated pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-{[4-(fluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
- 2-methyl-2-{[4-(chloromethyl)phenyl]methyl}pyrrolidine hydrochloride
- 2-methyl-2-{[4-(bromomethyl)phenyl]methyl}pyrrolidine hydrochloride
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
1989671-69-3 |
---|---|
Molecular Formula |
C13H17ClF3N |
Molecular Weight |
279.7 |
Purity |
95 |
Origin of Product |
United States |
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